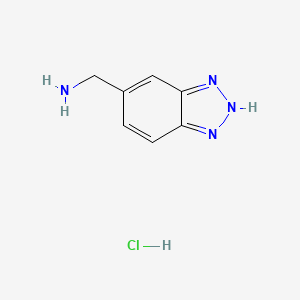

2H-benzotriazol-5-ylmethanamine;hydrochloride

Description

2H-Benzotriazol-5-ylmethanamine hydrochloride is a heterocyclic organic compound comprising a benzotriazole core substituted with a methanamine group at the 5-position, forming a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.

Key properties include:

Properties

IUPAC Name |

2H-benzotriazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQMWCMKYZLHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A halogen (Cl, Br) at the 5-position undergoes substitution with methylamine or its precursors.

Mannich Reaction for Direct Aminomethylation

The Mannich reaction introduces the methanamine group via a three-component reaction.

-

Combine 2H-benzotriazole (1 equiv.), formaldehyde (1.2 equiv.), and methylamine hydrochloride (1.5 equiv.) in ethanol.

-

Heat at 60°C for 6 h.

-

Isolate the product via filtration and recrystallize from ethanol/HCl.

Yield : 70–78%.

Reduction of Nitro Intermediates

Nitro groups at the 5-position are reduced to amines using catalytic hydrogenation or SnCl₂.

-

Suspend 5-nitro-2H-benzotriazole (1 equiv.) in methanol with 10% Pd/C (0.1 equiv.).

-

Apply H₂ (1 atm) at 25°C for 4 h.

-

Filter, concentrate, and treat with HCl to form the hydrochloride salt.

Yield : 82–88%.

-

Reflux 5-nitro-2H-benzotriazole (1 equiv.) with SnCl₂·2H₂O (5 equiv.) in methanol for 12 h.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and acidify.

Yield : 75–80%.

Salt Formation and Purification

The free base is converted to the hydrochloride salt by treatment with HCl gas or concentrated HCl in ether.

-

Dissolve 2H-benzotriazol-5-ylmethanamine (1 equiv.) in dry diethyl ether.

-

Bubble HCl gas until precipitation ceases.

Key Data Tables

Table 1. Comparison of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2H-benzotriazol-5-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the methanamine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of benzotriazole derivatives. For instance, compounds structurally related to 2H-benzotriazol-5-ylmethanamine have shown efficacy against various bacterial strains. Research indicates that modifications in the benzotriazole structure can enhance antibacterial activity, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties

Benzotriazole derivatives have been investigated for their anticancer effects. A study demonstrated that certain benzotriazole-based compounds could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

3. UV Absorption and Protection

The compound has been explored for its potential as a UV absorber in cosmetic formulations. Its ability to absorb UV radiation makes it useful in protecting skin from damage caused by sun exposure. Studies on similar compounds indicate effective photoprotection, which could be beneficial in developing sunscreens and other protective skincare products .

Material Science Applications

1. Corrosion Inhibition

Benzotriazoles are widely recognized for their corrosion-inhibiting properties, particularly in metal protection. 2H-benzotriazol-5-ylmethanamine;hydrochloride can be used as an additive in coatings to enhance the corrosion resistance of metals, especially copper and its alloys. Research shows that these compounds form protective layers on metal surfaces, significantly reducing corrosion rates .

2. Polymer Stabilization

In polymer science, benzotriazole derivatives serve as stabilizers against thermal degradation and UV-induced degradation. The incorporation of 2H-benzotriazol-5-ylmethanamine;hydrochloride into polymer matrices has been shown to improve the longevity and performance of materials used in outdoor applications .

Environmental Applications

1. Photodegradation Studies

The environmental fate of benzotriazole derivatives like 2H-benzotriazol-5-ylmethanamine;hydrochloride has been studied concerning their degradation under UV light exposure. Understanding the photodegradation pathways is crucial for assessing the environmental impact of these compounds when used in consumer products .

Case Studies

Mechanism of Action

The mechanism of action of 2H-benzotriazol-5-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2H-benzotriazol-5-ylmethanamine hydrochloride with structurally and functionally related compounds:

Structural and Functional Differences

Core Heterocycles :

- Benzotriazole : Exhibits three adjacent nitrogen atoms in the fused ring, enhancing electron-deficient character and metal-binding capacity. This contrasts with benzoxazole (oxygen atom) and benzothiazole (sulfur atom), which influence solubility and reactivity .

- Benzodiazepine : The seven-membered ring in GYKI 52466 enables conformational flexibility, critical for CNS-targeted activity, unlike rigid benzotriazole .

Substituent Effects :

- Trifluoromethyl Group (in benzothiazole derivative): Increases lipophilicity and metabolic stability compared to the methanamine group in the target compound .

- Nitro and Methoxy Groups (in metonitazene): Contribute to opioid receptor affinity, a distinct pharmacological profile compared to benzotriazole derivatives .

Salt Forms :

- All listed compounds are hydrochloride salts, ensuring aqueous solubility. However, molecular weight differences (e.g., 217.6 vs. 424.91 g/mol for metonitazene) impact bioavailability and dosing .

Biological Activity

2H-benzotriazol-5-ylmethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

2H-benzotriazol-5-ylmethanamine;hydrochloride is characterized by its benzotriazole core, which is known for its diverse biological activities. The compound's structure facilitates interactions with various biological targets, making it a candidate for further research.

The biological activity of 2H-benzotriazol-5-ylmethanamine;hydrochloride can be attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Benzotriazoles generally exhibit properties such as:

- Antioxidant Activity : They can act as free radical scavengers, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Many derivatives have been studied for their ability to inhibit specific enzymes, including kinases and acetylcholinesterases.

Anticancer Activity

Research indicates that benzotriazole derivatives, including 2H-benzotriazol-5-ylmethanamine;hydrochloride, may possess anticancer properties. A study evaluated a series of benzothiazole and chromone derivatives for their anticancer activity against various cancer cell lines. The findings suggested that certain compounds exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability at low concentrations (e.g., ≤10 µM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzotriazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains like MRSA .

Neuroprotective Effects

Benzotriazoles are being explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds activating the NRF2 pathway have shown promise in preclinical studies for conditions such as Alzheimer's disease and Parkinson's disease .

Study on Anticancer Properties

In a recent study focusing on the anticancer potential of benzotriazole derivatives, several compounds were synthesized and tested for their effects on cell viability in HCT116 and HeLa cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability by more than 50% at concentrations around 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Neuroprotective Potential

Another investigation assessed the neuroprotective potential of benzotriazole derivatives in models simulating oxidative stress conditions. The compounds were found to reduce neuronal cell death significantly, suggesting their role as potential therapeutic agents in neurodegenerative disorders .

Comparative Analysis

| Compound | Biological Activity | IC50/Effectiveness |

|---|---|---|

| 2H-benzotriazol-5-ylmethanamine | Anticancer | IC50 ≤ 10 µM |

| Benzothiazole Derivatives | Anticancer | IC50 values varied |

| Benzimidazole Derivatives | Antimicrobial | MIC = 12.5–25 µg/mL |

| NRF2 Activators | Neuroprotective | Significant reduction in cell death |

Q & A

Basic Research: Synthesis and Purification Methodologies

Q: What are the recommended synthetic routes for 2H-benzotriazol-5-ylmethanamine hydrochloride, and how can purity (>95%) be ensured during purification? A:

- Synthetic Routes : Use reductive amination of 2H-benzotriazol-5-ylmethanone with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60°C, 12 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol 10:1 to 5:1). Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and elemental analysis (C, H, N ±0.3%) .

Basic Research: Stability and Storage Conditions

Q: How does 2H-benzotriazol-5-ylmethanamine hydrochloride degrade under varying pH and temperature conditions, and what storage protocols prevent decomposition? A:

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 30 days. Use HPLC to quantify degradation products (e.g., benzotriazole derivatives). The compound is hygroscopic; store at -20°C in airtight, amber vials with desiccant .

- pH Sensitivity : Avoid aqueous solutions at pH >8, which promote hydrolysis. Use phosphate-buffered saline (pH 6.5–7.5) for biological assays .

Advanced Research: Mechanistic Studies

Q: What computational methods are suitable for modeling the reaction mechanisms of 2H-benzotriazol-5-ylmethanamine hydrochloride in nucleophilic substitution reactions? A:

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map potential energy surfaces for intermediates. Validate with experimental kinetic data (e.g., rate constants at 25–50°C) .

- Reaction Path Analysis : Use Gaussian or ORCA software to simulate transition states. Compare computed activation energies (±2 kcal/mol) with experimental Arrhenius plots .

Advanced Research: Biological Activity Profiling

Q: How can researchers design in-vitro assays to evaluate the antimicrobial activity of 2H-benzotriazol-5-ylmethanamine hydrochloride against Gram-negative bacteria? A:

- Assay Design : Use microdilution broth methods (CLSI guidelines) with E. coli (ATCC 25922). Prepare compound dilutions in DMSO (final conc. 0.5–128 µg/mL).

- Data Analysis : Calculate MIC/MBC values. Include positive controls (e.g., ciprofloxacin) and validate via colony-forming unit (CFU) counts after 24 hours .

Advanced Research: Analytical Method Development

Q: What strategies resolve co-elution issues in HPLC analysis of 2H-benzotriazol-5-ylmethanamine hydrochloride and its synthetic byproducts? A:

- Column Optimization : Test C18, phenyl-hexyl, and HILIC columns. Adjust mobile phase (e.g., 0.1% formic acid in water/acetonitrile) with gradient elution (5–95% acetonitrile over 20 minutes).

- Detection : Use diode-array detection (DAD) at 254 nm and MS/MS for fragmentation patterns. Validate method specificity via spiked samples .

Advanced Research: Solubility and Formulation Challenges

Q: How can solvent systems improve the aqueous solubility of 2H-benzotriazol-5-ylmethanamine hydrochloride for pharmacokinetic studies? A:

- Co-Solvent Screening : Test PEG-400, propylene glycol, and cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v. Measure solubility via shake-flask method (37°C, 24 hours).

- Surfactant Use : Incorporate Poloxamer 407 (1–5% w/v) to enhance dissolution rates. Validate via dynamic light scattering (DLS) for micelle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.